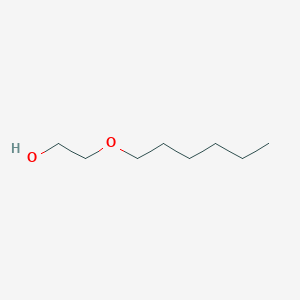










|
REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([O:17][CH2:18][CH2:19]O)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[OH2:21].[C:22]1([CH3:32])[CH:27]=[CH:26][C:25](S(O)(=O)=O)=[CH:24]C=1.[OH-].[Na+].[C:35]1([CH3:45])C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:1]([O:10][CH2:19][CH2:18][O:17][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:45][CH2:35][O:21][CH2:24][CH2:25][CH2:26][CH2:27][CH2:22][CH3:32])=[O:7] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
36.54 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
87.74 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)OCCO
|
|
Name
|
|
|
Quantity
|
2.38 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
86 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 85° C. for 30 hours in a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a reactor consisting of a 300-cc four-necked flask, a stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
to react
|
|
Type
|
CUSTOM
|
|
Details
|
the oily layer was separated from the aqueous layer
|
|
Type
|
WASH
|
|
Details
|
The oily layer was washed with alkali
|
|
Type
|
CUSTOM
|
|
Details
|
with water and the oily layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the unchanged ethylene glycol mono-n-hexyl ether by distillation
|


Reaction Time |
30 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC(=O)OCCOCCCCCC)(=O)OCCOCCCCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |